molecular formula C10H14N2O3 B1512901 Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate CAS No. 548773-11-1

Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B1512901
CAS No.: 548773-11-1
M. Wt: 210.23 g/mol
InChI Key: QKKHHEQHBMDSMC-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate is a versatile pyrimidine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Pyrimidine-based scaffolds are fundamental structures in the development of compounds with extensive pharmacological properties . Researchers utilize this core structure to access more complex heterocyclic systems, such as thienopyrimidines, which have attracted considerable attention for their broad spectrum of biological activities . These fused heterocycles are investigated as potential therapeutic agents due to their ability to interact with key enzymatic targets. For instance, thienopyrimidine derivatives, which can be synthesized from related pyrimidine intermediates, have been reported to exhibit potent activities including anticancer , antibacterial , anti-inflammatory , and antiviral effects . Some derivatives function as kinase inhibitors, disrupting signaling pathways critical for cell proliferation and survival, and are thus a focus in oncology research . The structural features of this compound—specifically the methoxy and ester substituents—make it a suitable precursor for further chemical modifications, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-5-15-9(13)8-6(2)11-10(14-4)12-7(8)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKHHEQHBMDSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856200
Record name Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548773-11-1
Record name Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

Antiproliferative Activity
Research has demonstrated the antiproliferative effects of ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate on various cancer cell lines. A study evaluated its effects on human promyelocytic leukemia cells (HL-60) and found that derivatives of this compound exhibited notable cytotoxicity, indicating potential as a chemotherapeutic agent. The mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells, which is crucial for developing effective cancer treatments .

Antitumor Properties
The compound has been investigated for its antitumor properties, particularly against leukemia cell lines. The results indicated that specific modifications to the pyrimidine structure could enhance biological activity, suggesting a pathway for designing more potent antitumor agents. The structural variations significantly affect the compound's ability to inhibit tumor growth, making it a valuable lead compound in drug development programs targeting malignancies .

Bioactivity Against Infectious Diseases
this compound has also shown promise in treating infectious diseases. Its derivatives have been studied for antibacterial and antiviral activities, contributing to the development of new therapeutic agents against resistant strains of bacteria and viruses. This aspect is particularly relevant in the context of increasing antibiotic resistance globally .

Synthetic Chemistry Applications

Synthesis of Dihydropyrimidines
The compound serves as a precursor in the synthesis of various dihydropyrimidine derivatives through cyclocondensation reactions. These derivatives are essential in synthesizing biologically active molecules and can be modified to enhance their pharmacological profiles. The synthetic routes often involve multiple steps but yield high purity products that are valuable in further chemical transformations .

Multicomponent Reactions
Recent studies have highlighted the utility of this compound in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex organic molecules from simple starting materials. MCRs involving this compound have led to the development of new classes of pyrimidine-based compounds with diverse biological activities .

Table: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
AntiproliferativeSignificant cytotoxic effects on HL-60 leukemia cells; induces apoptosis and cell cycle arrest.
Antitumor ActivityStructure-activity relationship studies highlight modifications that enhance antitumor efficacy.
Synthetic ChemistryEffective precursor for synthesizing various dihydropyrimidines via cyclocondensation reactions.

Mechanism of Action

The mechanism by which Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Electronic Properties

Pyrimidine derivatives exhibit variations in solubility, crystallinity, and electronic density based on substituents. Key analogues include:

Compound Name Substituents (Positions) Key Properties
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate Cl (2), CH₃ (4,6), COOEt (5) Higher reactivity due to Cl’s electronegativity; used as intermediates in Suzuki couplings . Lower solubility in polar solvents vs. methoxy analogue.
Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate NH₂ (2), Ph (4,6), COOEt (5) Enhanced hydrogen-bonding capacity; amino group increases planarity, affecting crystallinity. Used in polymer-assisted synthesis .
Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate S (2), CH₃ (4,6), COOEt (5) Thioxo group increases electron density at C2, altering bond critical points (BCPs) in QTAMC analysis .
Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate OCH₃ (2), CH₃ (4,6), COOEt (5) Methoxy group enhances solubility in alcohols; moderate dipole moment (2.1 D) .

Electronic Density Analysis :

  • Methoxy vs. Chloro : The methoxy group in the target compound donates electron density via resonance, reducing electrophilicity at C2 compared to the chloro analogue (electron-withdrawing) .
  • Thioxo vs. Methoxy : The thioxo group in the tetrahydropyrimidine derivative creates a more polarized C2–S bond (Laplacian ∇²ρ = +0.45 eÅ⁻⁵) vs. C2–O in the methoxy compound (∇²ρ = +0.32 eÅ⁻⁵), influencing reactivity .
This compound
  • Synthesis : Typically derived via Biginelli-like condensation, using urea, acetaldehyde, and ethyl acetoacetate under acidic conditions . Methoxylation at C2 is achieved via nucleophilic substitution or oxidation-reduction sequences.
  • Reactivity : The methoxy group is resistant to hydrolysis under mild conditions but undergoes demethylation with strong acids (e.g., HBr/HOAc) to yield hydroxyl derivatives .
Comparative Reactivity of Analogues:
  • Chloro Derivative : Reactive toward nucleophilic aromatic substitution (e.g., piperazine displacement in PROTAC synthesis) .
  • Amino Derivative: Participates in condensation reactions (e.g., with aldehydes) to form Schiff bases, useful in heterocyclic chemistry .

Biological Activity

Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of substituents such as ethyl and methoxy groups enhances its lipophilicity and potentially its bioavailability.

1. Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of pyrimidine derivatives, including those related to this compound, were tested on HL-60 human promyelocytic leukemia cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 3.4 µM to 7.9 µM for structurally similar compounds .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6bHL-603.4Induction of apoptosis via caspase activation
6dHL-607.9Cell cycle arrest and differentiation

The antiproliferative effects observed with this compound and its analogs are believed to involve multiple mechanisms:

  • Apoptosis Induction : Studies have shown that treatment with certain pyrimidine derivatives leads to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential (MMP), triggering apoptotic pathways .
  • Caspase Activation : The activation of caspase-3 has been reported as a crucial step in the apoptotic process induced by these compounds .

Study on HL-60 Cells

In a comprehensive study assessing the biological activity of various pyrimidine derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against HL-60 cells. The study utilized the XTT assay to measure cell viability after treatment with different concentrations of these compounds over a period of 96 hours. The results indicated a strong correlation between compound concentration and cell viability reduction .

In Vivo Studies

In vivo models have also been employed to assess the efficacy of pyrimidine derivatives in neurological disorders. For example, compounds exhibiting dual-target profiles were tested in Drosophila models for Parkinson's disease, showing improvements in motor function and neuroprotection against dopaminergic neuron loss .

Preparation Methods

Multi-step Condensation and Functionalization Approach

A reliable method reported involves the condensation of substituted amidines or cyanamide derivatives with β-dicarbonyl compounds or malononitrile derivatives, followed by selective substitution reactions.

Key Steps:

  • Salifying Reaction:
    Starting from malononitrile, a salifying reaction is performed in a composite solvent system with methanol and anhydrous hydrogen chloride under controlled pressure and temperature to form dimethyl propylene diimine dihydrochloride. This intermediate is crucial for further transformations.

  • Cyanamide Reaction:
    The diimine dihydrochloride intermediate undergoes reaction with cyanamide in aqueous potassium hydroxide solution, generating 3-amino-3-methoxy-N-cyano-2-propylene imine, which is a precursor to the pyrimidine ring.

  • Condensation Reaction:
    Under catalytic conditions, condensation of the above intermediates leads to the formation of 2-chloro-4,6-dimethoxypyrimidine, which can then be further converted to ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate by substitution and esterification reactions.

Esterification and Methoxylation

The introduction of the ethyl carboxylate group at position 5 is commonly achieved by esterifying the corresponding pyrimidine-5-carboxylic acid derivative using standard esterification reagents such as ethyl alcohol under acidic conditions or via coupling agents like HBTU in the presence of bases (e.g., DIPEA).

Methoxylation at position 2 may be accomplished by nucleophilic substitution of a chloro or other leaving group on the pyrimidine ring with methoxide ions or via methylation reactions under reflux conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Pressure (atm) Time (hours) Yield (%) Notes
Salifying Reaction Malononitrile, methanol, composite solvent, HCl -25 to 120 0 to 20 1 to 8 High Composite solvent includes DMF, formamide, DMSO, etc. for improved solubility and yield
Cyanamide Reaction Potassium hydroxide, water, cyanamide solution 0 to 100 Atmospheric 1 to 10 Moderate Reaction at room temperature favors formation of amino-cyano intermediates
Condensation Reaction Catalyst (unspecified), pyrimidine intermediates Variable Atmospheric Variable High Catalytic conditions critical for ring closure and substitution
Esterification Ethanol or coupling agents (HBTU), base (DIPEA) Room temp to reflux Atmospheric 3 to 24 84-95 Efficient esterification with good yields; purification by chromatography
Methoxylation Methoxide ion or methylating agents Reflux Atmospheric Hours Good Requires controlled temperature to avoid decomposition

Summary Table of Preparation Methods

Preparation Step Key Intermediate/Product Reagents/Conditions Yield (%) Reference
Salifying Reaction Dimethyl propylene diimine dihydrochloride Malononitrile, methanol, HCl, composite solvent, 0-20 atm, -25 to 120 °C High
Cyanamide Reaction 3-amino-3-methoxy-N-cyano-2-propylene imine KOH, water, cyanamide, room temp Moderate
Condensation Reaction 2-chloro-4,6-dimethoxypyrimidine Catalyst, variable temp High
Esterification Ethyl 4,6-dimethylpyrimidine-5-carboxylate HBTU, DIPEA, DMF, reflux/room temp 84-95
Methoxylation This compound Methoxide ion, reflux Good

Q & A

Basic Research Questions

What are the common synthetic routes for preparing Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate?

The synthesis of pyrimidine derivatives often employs condensation reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives under acidic conditions to form dihydropyrimidine scaffolds . For methoxy- and methyl-substituted pyrimidines, chlorination using phosphorus oxychloride (POCl₃) followed by alkoxy substitution is a key step. For example, 4,6-dichloro-5-methoxypyrimidine intermediates can be synthesized via POCl₃-mediated chlorination of dihydroxy precursors, with subsequent esterification introducing the ethyl carboxylate group . Reaction optimization often involves adjusting catalysts (e.g., sodium acetate) and solvent systems (e.g., acetic acid/anhydride mixtures) to enhance yield and regioselectivity .

How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. Single-crystal XRD analysis, refined using programs like SHELXL, provides precise bond lengths, angles, and conformational details (e.g., puckering of pyrimidine rings or dihedral angles between fused heterocycles) . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl/methoxy groups) and assess purity.
  • Mass spectrometry : Exact mass measurement (e.g., 210.1044594 Da) confirms molecular formula .
  • HPLC : To detect impurities or byproducts from incomplete reactions .

What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data for this compound is limited, general precautions for pyrimidine derivatives include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl₃) during synthesis .
  • Storage : Keep in airtight containers below -20°C for moisture-sensitive intermediates .
  • Waste disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .

Advanced Research Questions

How can regioselectivity challenges in pyrimidine substitution reactions be addressed?

Regioselectivity in pyrimidine functionalization (e.g., introducing methoxy vs. methyl groups) depends on electronic and steric factors. For example:

  • Electron-deficient positions : Chlorination at C4/C6 in 5-methoxypyrimidines is favored due to the electron-withdrawing methoxy group at C5, directing electrophilic attacks to adjacent positions .
  • Catalytic control : Using Lewis acids (e.g., ZnCl₂) or base-mediated conditions to selectively modify specific ring positions .
  • Protecting groups : Temporary protection of reactive sites (e.g., Boc groups) can prevent undesired substitutions during multi-step syntheses .

How should researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra may arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons.
  • Tautomerism : Pyrimidines can exhibit keto-enol tautomerism, altering peak splitting patterns .
  • Impurities : Validate purity via HPLC or recrystallization (e.g., ethyl acetate/ethanol mixtures) .
  • Instrument calibration : Cross-check with reference compounds (e.g., PubChem data for similar pyrimidines) .

What methodologies are used to study the biological activity of this compound?

While direct biological data for this compound is limited, related pyrimidines are evaluated via:

  • Enzyme inhibition assays : Testing against targets like thymidine phosphorylase using fluorometric or colorimetric methods .
  • Antioxidant activity : DPPH radical scavenging assays to quantify electron-donating capacity .
  • Cellular toxicity : MTT assays on cell lines to assess cytotoxicity, ensuring compliance with ethical guidelines for human/animal use .

How can computational modeling aid in understanding its reactivity?

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at C2 vs. C4) by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies .
  • MD simulations : Assess stability in solvents (e.g., DMSO instability in some pyrimidines) to optimize storage conditions .

What are the implications of crystal packing interactions on its physicochemical properties?

X-ray studies reveal that intermolecular forces (e.g., C–H···O hydrogen bonds) influence solubility and melting behavior. For example, bifurcated hydrogen bonds in the crystal lattice can enhance thermal stability but reduce solubility in polar solvents . Modifying substituents (e.g., replacing methoxy with bulkier groups) may disrupt packing, altering bioavailability .

Methodological Notes

  • SHELX refinement : Always validate crystallographic data with R-factor convergence tests and check for twinning using PLATON .
  • Reaction optimization : Screen catalysts (e.g., p-TsOH vs. BF₃·Et₂O) and solvent polarity to improve yields in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate
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Ethyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate

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